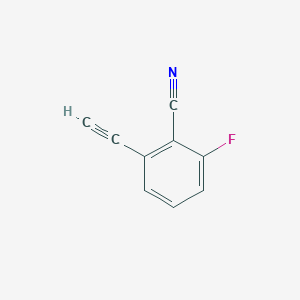

2-Ethynyl-6-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethynyl-6-fluorobenzonitrile is a chemical compound with the molecular formula C9H4FN and a molecular weight of 145.13 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-Ethynyl-6-fluorobenzonitrile consists of nine carbon atoms, four hydrogen atoms, and one fluorine atom . The exact structure and arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynyl-6-fluorobenzonitrile are not fully detailed in the available resources. Its molecular weight is 145.13 , but other properties such as density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique

Gas Sensing

One notable application of ethynylated derivatives is in the development of resistive-type carbon dioxide (CO2) gas sensors. For instance, ethynylated-thiourea derivatives, similar to 2-Ethynyl-6-fluorobenzonitrile, have been synthesized and utilized as sensing layers for CO2 detection. These compounds, when coated onto interdigitated electrodes, demonstrate significant sensitivity and rapid response to CO2 concentrations at room temperature. This attribute is primarily attributed to their ability for hydrogen-bonding interactions between the ethynylated-thiourea derivatives and CO2 analyte, indicating their potential in environmental monitoring and control systems (Daud, Wahid, & Khairul, 2019).

Synthesis Methodologies

2-Ethynyl-6-fluorobenzonitrile and its derivatives also play a critical role in synthetic chemistry. They have been used in the facile synthesis of various fluorinated aromatic compounds. For instance, the preparation of 2-bromo-3-fluorobenzonitrile demonstrates the utility of ethynylated compounds in halodeboronation reactions, offering a scalable and efficient route to synthesize aryl bromides and chlorides from aryl boronic acids. This method showcases the compound's versatility in facilitating the synthesis of complex molecules, which could have applications in pharmaceuticals, agrochemicals, and material science (Szumigala, Devine, Gauthier, & Volante, 2004).

Materials Science

In materials science, ethynylated compounds, including those similar to 2-Ethynyl-6-fluorobenzonitrile, have contributed to the development of new materials with unique properties. For example, they have been incorporated into the structure of porous phenylacetylene silver salts, leading to materials with variable pore sizes and chemical functionalities. These materials have applications in catalysis, gas storage, and separation technologies, showcasing the compound's role in advancing materials with tailored properties for specific applications (Kiang, Gardner, Lee, Xu, & Lobkovsky, 1999).

Mécanisme D'action

Target of Action

Given its structural similarity to benzonitrile , it may interact with similar biological targets

Mode of Action

Benzylic compounds, which include 2-ethynyl-6-fluorobenzonitrile, are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The presence of the ethynyl and fluorine groups may influence these reactions, potentially altering the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Based on its structural similarity to benzonitrile , it may affect similar pathways

Pharmacokinetics

It is recommended to store the compound in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability and, consequently, its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethynyl-6-fluorobenzonitrile. As mentioned earlier, temperature and exposure to oxygen may affect its stability Other factors, such as pH and the presence of other substances, may also influence its action and efficacy

Propriétés

IUPAC Name |

2-ethynyl-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-7-4-3-5-9(10)8(7)6-11/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSVOAVTDLPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-6-fluorobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)

![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)

![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)

![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2888674.png)